1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Regiochemical purity challenges in pyrazolone synthesis? The 2,4,6-trichloro isomer cannot be substituted. This 2,4,5-trichlorophenylhydrazine HCl delivers a distinct electronic/steric profile validated by DFT (first hyperpolarizability 50.52× urea). - **Key differentiator:** Controlled regiochemistry for heterocycles (e.g., TCPHP) - **Analytical ready:** Well-defined free base m.p. 132°C; predicted pKa 4.12 - **Supply:** Water-soluble HCl salt simplifies handling; available for immediate research shipment

Molecular Formula C6H6Cl4N2
Molecular Weight 247.9 g/mol
CAS No. 2724-67-6
Cat. No. B3120772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride
CAS2724-67-6
Molecular FormulaC6H6Cl4N2
Molecular Weight247.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)NN.Cl
InChIInChI=1S/C6H5Cl3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H
InChIKeyAFNQXLXFROTHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5-Trichlorophenyl)hydrazine HCl – Overview


1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride (CAS 2724-67-6) is a halogenated aromatic hydrazine derivative supplied as a water‑soluble hydrochloride salt . The 2,4,5‑trichlorophenyl substitution pattern imparts distinct electronic and steric properties, classifying it as a specialized intermediate for heterocyclic synthesis. When compared to the more common 2,4,6‑trichloro isomer, the 2,4,5‑arrangement offers a unique regiochemical footprint that influences cyclization selectivity and downstream product architectures [1].

Why 1-(2,4,5-Trichlorophenyl)hydrazine HCl Cannot Be Replaced


Chlorinated phenylhydrazine hydrochlorides cannot be freely interchanged because the number and position of chlorine substituents govern the electron‑withdrawing strength, lipophilicity, and steric environment of the nucleophilic hydrazine moiety . Head‑to‑head comparisons between 2,4,5‑trichloro, 2,4,6‑trichloro, 2,4‑dichloro, and unsubstituted phenylhydrazine reveal meaningful differences in acidity and thermal behavior that directly impact reaction kinetics, purification protocols, and the final regioisomeric purity of heterocyclic products . Selecting the 2,4,5‑isomer is therefore a deliberate decision driven by the desired electronic profile and steric constraints, rather than a simple preference for a “trichlorinated” building block.

1-(2,4,5-Trichlorophenyl)hydrazine HCl: Head-to-Head Evidence


Regiochemical Control in Heterocycle Synthesis

The 2,4,5‑trichloro arrangement directs electrophilic cyclization to positions that are electronically and sterically distinct from the 2,4,6‑isomer. In pyrazole synthesis, the 2,4,5‑substituted hydrazine yields a 4‑hydrazinyl‑pyrazolone scaffold (TCPHP), whereas the 2,4,6‑isomer preferentially forms hydrazone‑based architectures [1]. This regiochemical control translates into different product profiles: TCPHP exhibits a computed first hyperpolarizability (β0) of 50.52 × urea, compared to 94.04 × urea for the 3‑chlorophenyl analog CPHMP [1].

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Weaker Acidity vs. 2,4,6-Trichloro Isomer

The proton‑dissociation constant of the arylhydrazine free base correlates with nucleophilic reactivity and salt‑formation behavior. The 2,4,5‑trichloro isomer exhibits a predicted pKa of 4.12 ± 0.30, whereas the 2,4,6‑trichloro isomer is predicted at 3.80 ± 0.33 . The higher pKa indicates that the 2,4,5‑isomer is a weaker acid, which may enhance nucleophilicity under mildly basic conditions.

Physical Organic Chemistry Acid‑Base Chemistry Nucleophilic Reactivity

Thermal Stability for Simplified Work-Up

The melting point of the free base is a practical indicator for identity verification and purity assessment. 2,4,5‑Trichlorophenylhydrazine melts at 132 °C, notably lower than the 140–142 °C reported for the 2,4,6‑isomer and the 217–220 °C range for 2,4‑dichlorophenylhydrazine hydrochloride . This thermal behavior can simplify recrystallization and sublimation workflows relative to higher‑melting analogs.

Analytical Chemistry Thermal Analysis Purification

Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt (CAS 2724-67-6) is explicitly described as soluble in water and polar organic solvents, contrasting with the free base which is reported as only moderately soluble in organic media . This improved solubility profile facilitates homogeneous aqueous‑phase reactions and simplifies work‑up compared to the free‑base 2,4,5‑trichlorophenylhydrazine (CAS 14763-27-0).

Formulation Chemistry Solubility Enhancement Salt Selection

Anti-Cancer Pyrazole Intermediate

1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride is the direct precursor to 4-(2-(2,4,5-trichlorophenyl)hydrazinyl)-2,4-dihydro-3H-pyrazol-3-one (TCPHP), a compound whose molecular docking suggests negative modulation of human microsomal prostaglandin E synthase 1, a target implicated in cancer progression [1]. In the same study, the related 3‑chlorophenyl analog (CPHMP) showed a first hyperpolarizability of 94.04 × urea, while TCPHP exhibited a markedly lower value (50.52 × urea) [1]. This positions the 2,4,5‑trichloro substitution as a modulator of both biological activity and nonlinear optical properties.

Medicinal Chemistry Drug Discovery Pyrazole Synthesis

Applications of 1-(2,4,5-Trichlorophenyl)hydrazine HCl


Anti-Cancer Pyrazolone Synthesis

The compound is employed as the hydrazine donor for constructing 4‑(2‑(2,4,5‑trichlorophenyl)hydrazinyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one (TCPHP). DFT‑guided design and molecular docking against human microsomal prostaglandin E synthase 1 have demonstrated that the 2,4,5‑trichloro substitution pattern yields a unique electronic profile (first hyperpolarizability 50.52 × urea) that distinguishes it from mono‑chlorinated and 2,4,6‑trichlorinated analogs [1].

Analytical Reference Standard

The well‑defined melting point (132 °C for the free base), predicted pKa (4.12), and distinctive IR/Raman spectrum of TCPHP make this compound suitable as a reference material for calibrating differential scanning calorimeters and verifying computational chemistry models. The hydrochloride salt form provides solubility advantages over the free base, simplifying sample preparation for analytical workflows [1].

Agrochemical Intermediate Development

Chlorinated phenylhydrazines are established precursors to pyrazolone‑type herbicides. The 2,4,5‑substitution pattern can impart altered herbicidal selectivity compared to the 2,4,6‑isomer. While direct comparative herbicidal data is lacking in the open literature, the distinct electronic properties and steric profile suggest that the 2,4,5‑isomer may serve as a complementary scaffold for structure‑activity relationship campaigns [1].

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